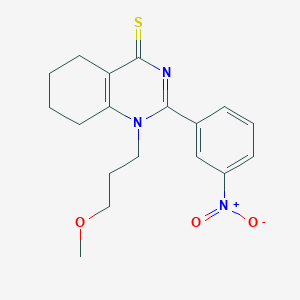

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-(3-methoxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-11-5-10-20-16-9-3-2-8-15(16)18(25)19-17(20)13-6-4-7-14(12-13)21(22)23/h4,6-7,12H,2-3,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTYBCVKMGRDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexahydroquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydroquinazoline ring.

Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through nucleophilic substitution reactions, often using methoxypropyl halides and suitable bases.

Attachment of the Nitrophenyl Group: The nitrophenyl group is attached via electrophilic aromatic substitution reactions, using nitrophenyl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxypropyl and nitrophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Substitution: Methoxypropyl halides, nitrophenyl halides, suitable bases, and catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

The compound 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a member of the hexahydroquinazoline family and has garnered attention due to its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and case studies.

Structure and Composition

- Molecular Formula : C15H18N4O2S

- Molecular Weight : 306.39 g/mol

The compound features a hexahydroquinazoline core with a thione functional group, which significantly influences its reactivity and potential biological activity.

Pharmaceutical Research

The compound has shown promise in the pharmaceutical field, particularly in the development of new drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinazoline compounds exhibit cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that similar compounds can induce apoptosis in human cancer cells through mitochondrial pathways . The specific mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Properties

Hexahydroquinazoline derivatives have also been investigated for their antimicrobial properties. Research has shown that modifications in the structure can enhance activity against both Gram-positive and Gram-negative bacteria . The presence of nitro groups is particularly noted for increasing antibacterial activity.

Agricultural Applications

The potential use of this compound as a pesticide or herbicide is being explored. Its ability to inhibit certain enzymes in pests can lead to effective pest control strategies without harming beneficial insects .

Material Science

In material science, hexahydroquinazoline derivatives have been studied for their ability to form polymers with unique properties. These materials can be utilized in coatings and adhesives due to their thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of hexahydroquinazoline derivatives, including the compound . The results indicated that these compounds exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase-dependent pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of hexahydroquinazoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications to the nitrophenyl group enhanced antibacterial activity, making these compounds viable candidates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of analogous compounds from the evidence, highlighting trends in synthesis, physical properties, and biological activity:

Key Observations:

Synthesis Efficiency: Yields vary significantly (20–80%) depending on substituents and reaction conditions. For example, thiourea derivatives (e.g., compound [11-12] in ) achieved 80% yield using isothiocyanate reactions, whereas triazole-thione derivatives (e.g., compound [10]) had lower yields (20%) due to harsh acidic conditions .

Physical Properties: Melting points correlate with molecular rigidity. Thiourea derivatives with trifluoromethyl groups (e.g., compound [8], mp 192°C) exhibit higher thermal stability compared to benzamide analogs (mp 63°C) .

Biological Activity :

- Compounds with trifluoromethyl or chloro substituents (e.g., compound [8]) were prioritized for anti-HIV testing, though results are unspecified in the evidence. The nitro group in the target compound may similarly modulate interactions with viral enzymes .

Biological Activity

1-(3-methoxypropyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazolines, which are known for their diverse pharmacological properties. The presence of the methoxypropyl and nitrophenyl groups contributes to its unique chemical behavior and biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H21N3O3S

- Molecular Weight : 359.4 g/mol

The compound features a hexahydroquinazoline core with a thione functional group that can influence its reactivity and interaction with biological systems.

The mechanism of action for compounds similar to this compound often involves interactions with various biological targets:

- Enzymatic Interactions : Similar compounds have been shown to interact with enzymes such as penicillin G acylase in Escherichia coli, indicating potential antibacterial activity .

- Electrophilic Substitution : The nitro group on the phenyl ring is known for undergoing electrophilic substitution reactions, which can lead to various biochemical pathways involved in therapeutic effects .

Biological Activities

Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds exhibit moderate antibacterial effects against Gram-positive bacteria .

- Anticancer Potential : Preliminary studies suggest that quinazoline derivatives may possess cytotoxic effects against tumor cells. The structure-activity relationship (SAR) analysis indicates that modifications can enhance or reduce this activity .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of a series of quinazoline derivatives against various bacterial strains. The results indicated that compounds with similar structural motifs exhibited minimal inhibitory concentrations (MICs) ranging from 250 µg/mL to >1000 µg/mL against reference strains .

Case Study 2: Cytotoxicity Against Tumor Cells

In another investigation focusing on cytotoxicity, several nitrophenyl-substituted quinazolines were tested against human tumor cell lines. Some compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Comparative Analysis

The following table summarizes the biological activities reported for various quinazoline derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.